2-(2-bromophenoxy)-N-(4-nitrophenyl)acetamide
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Overview
Description
2-(2-bromophenoxy)-N-(4-nitrophenyl)acetamide is an organic compound that features both bromine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenoxy)-N-(4-nitrophenyl)acetamide typically involves the following steps:
Formation of 2-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Etherification: 2-bromophenol is then reacted with chloroacetic acid to form 2-(2-bromophenoxy)acetic acid.
Amidation: The final step involves the reaction of 2-(2-bromophenoxy)acetic acid with 4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenoxy)-N-(4-nitrophenyl)acetamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine group.
Oxidation: The phenoxy group can be oxidized under certain conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Reduction: Typical reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products
Nucleophilic substitution: Products will vary depending on the nucleophile used.
Reduction: The major product is 2-(2-bromophenoxy)-N-(4-aminophenyl)acetamide.
Oxidation: Products can include various oxidized forms of the phenoxy group.
Scientific Research Applications
2-(2-bromophenoxy)-N-(4-nitrophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It may be used in the development of new materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2-bromophenoxy)-N-(4-nitrophenyl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological effect. The exact pathways and targets would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(2-bromophenoxy)-N-(4-aminophenyl)acetamide: Similar structure but with an amine group instead of a nitro group.
2-(2-chlorophenoxy)-N-(4-nitrophenyl)acetamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
2-(2-bromophenoxy)-N-(4-nitrophenyl)acetamide is unique due to the presence of both bromine and nitro functional groups, which can impart specific reactivity and properties that are not found in similar compounds.
Properties
IUPAC Name |
2-(2-bromophenoxy)-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O4/c15-12-3-1-2-4-13(12)21-9-14(18)16-10-5-7-11(8-6-10)17(19)20/h1-8H,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCIFVMXJUWDAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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